Tert-butyl N-[2-amino-1-(3-bromo-5-fluorophenyl)ethyl]carbamate
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Overview
Description
Tert-butyl N-[2-amino-1-(3-bromo-5-fluorophenyl)ethyl]carbamate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a tert-butyl carbamate group attached to an aminoethyl chain, which is further substituted with a 3-bromo-5-fluorophenyl group. The unique structural features of this compound make it a valuable subject for studies in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
The compound’s mode of action involves its interaction with its targets. It is likely that the bromine and fluorine atoms on the phenyl ring play a crucial role in this interaction, possibly through halogen bonding or other types of non-covalent interactions
Biochemical Pathways
Similar compounds are known to influence various biochemical pathways, including those involved in signal transduction, enzyme catalysis, and cellular metabolism .
Pharmacokinetics
They are metabolized by various enzymes, primarily in the liver, and excreted via the kidneys .
Result of Action
Similar compounds are known to influence cellular function in various ways, depending on their specific targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Tert-butyl N-[2-amino-1-(3-bromo-5-fluorophenyl)ethyl]carbamate. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-amino-1-(3-bromo-5-fluorophenyl)ethyl]carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Aminoethyl Intermediate: The initial step involves the preparation of the aminoethyl intermediate through a nucleophilic substitution reaction. This can be achieved by reacting 2-bromoethylamine hydrobromide with a suitable base, such as sodium hydroxide, in an aqueous medium.
Introduction of the 3-Bromo-5-Fluorophenyl Group: The next step involves the coupling of the aminoethyl intermediate with 3-bromo-5-fluorobenzene. This can be accomplished using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, in the presence of a base like potassium carbonate and a palladium catalyst.
Protection of the Amino Group: The final step involves the protection of the amino group with a tert-butyl carbamate group. This can be achieved by reacting the aminoethyl intermediate with tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of automated systems and continuous flow reactors can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[2-amino-1-(3-bromo-5-fluorophenyl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, reduction may produce amines or alcohols, and substitution reactions may result in various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[2-amino-1-(3-bromo-5-fluorophenyl)ethyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new organic compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate protein-ligand interactions and enzyme mechanisms.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and coatings.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-[2-aminoethyl]carbamate: Lacks the 3-bromo-5-fluorophenyl group, resulting in different chemical and biological properties.
N-[2-amino-1-(3-bromo-5-fluorophenyl)ethyl]carbamate: Lacks the tert-butyl group, which may affect its stability and reactivity.
Tert-butyl N-[2-amino-1-(4-bromo-5-fluorophenyl)ethyl]carbamate: Similar structure but with a different substitution pattern on the phenyl ring, leading to variations in its chemical behavior.
Uniqueness
Tert-butyl N-[2-amino-1-(3-bromo-5-fluorophenyl)ethyl]carbamate is unique due to the presence of both the tert-butyl carbamate group and the 3-bromo-5-fluorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
tert-butyl N-[2-amino-1-(3-bromo-5-fluorophenyl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrFN2O2/c1-13(2,3)19-12(18)17-11(7-16)8-4-9(14)6-10(15)5-8/h4-6,11H,7,16H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLPUUOTBSUOAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN)C1=CC(=CC(=C1)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2011972-86-2 |
Source
|
Record name | tert-butyl N-[2-amino-1-(3-bromo-5-fluorophenyl)ethyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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